2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of the reaction . The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Comparison: Compared to these similar compounds, 2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of two trifluoromethyl groups at the 4 and 6 positions, which significantly enhance its chemical stability and reactivity. This makes it a more versatile compound for various synthetic and industrial applications .
Properties
IUPAC Name |
2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO2/c1-3-6(7(17)18)4(8(10,11)12)2-5(16-3)9(13,14)15/h2H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOZIUZIRHCCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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